molecular formula C29H30N4O7 B2463315 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide CAS No. 899916-26-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide

Cat. No.: B2463315
CAS No.: 899916-26-8
M. Wt: 546.58
InChI Key: OTOQKWMFALBWEL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a butanamide side chain, which may contribute to its unique properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound and the biological system it is interacting with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate amine.

    Introduction of the Butanamide Side Chain: This step involves the coupling of the quinazolinone intermediate with a butanoyl chloride derivative under basic conditions.

    Functionalization of the Phenyl Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy-substituted phenyl ring, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Butanamide Derivatives: Compounds with similar butanamide side chains, such as N-(4-butylphenyl)butanamide.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide is unique due to the combination of its quinazolinone core and butanamide side chain, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O7/c1-39-25-13-12-20(18-26(25)40-2)14-15-30-27(34)11-6-16-31-28(35)23-9-3-4-10-24(23)32(29(31)36)19-21-7-5-8-22(17-21)33(37)38/h5,7-8,12-13,17-18,23-24H,3-4,6,9-11,14-16,19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYBKSNLNAPVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3CCCCC3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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